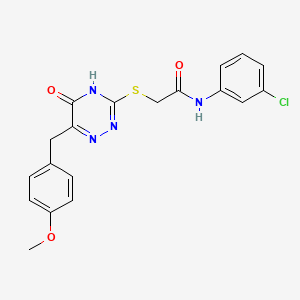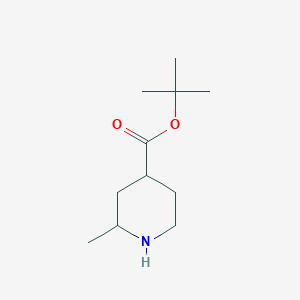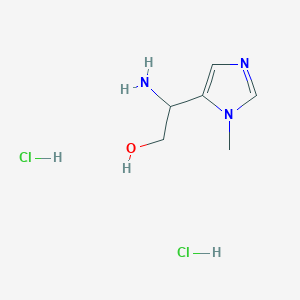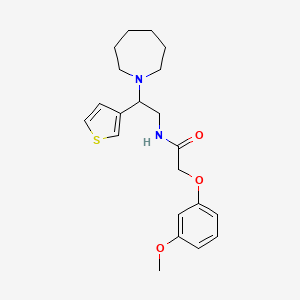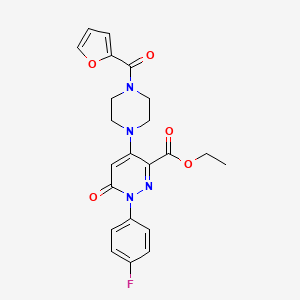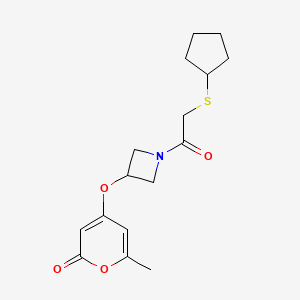
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, also known as CPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPAA is a pyranone derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Azetidinone derivatives, including compounds structurally similar to 4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, have been synthesized and characterized through various techniques. For example, Chopde et al. (2012) described the preparation and characterization of azetidinone analogues using spectroscopic techniques and elemental analysis, emphasizing their importance in scientific research for their structural diversity and potential applications (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
- A significant aspect of research on azetidinone derivatives involves their antimicrobial potential. Studies have shown that some azetidinone compounds display promising antibacterial activities against various bacterial strains. This is exemplified in the work of Chopde et al. (2012), where azetidinones analogues were screened for their antimicrobial activities (Chopde, Meshram, & Pagadala, 2012).
Biological Evaluation for Anticancer and Anti-5-lipoxygenase Agents
- Azetidinone derivatives have also been evaluated for their potential as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidines derivatives and tested them for cytotoxic and 5-lipoxygenase inhibition activities, showing the diverse biological applications of these compounds (Rahmouni et al., 2016).
Potential in Radio-sensitizing and Hypoxic Cell Cytotoxic Agents
- Another interesting area of application for azetidinone derivatives is in the development of radio-sensitizing and hypoxic cell cytotoxic agents. Suto et al. (1991) explored compounds related to azetidinones for their potential in these fields, demonstrating the versatility of these compounds in various therapeutic contexts (Suto et al., 1991).
Propiedades
IUPAC Name |
4-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-11-6-12(7-16(19)20-11)21-13-8-17(9-13)15(18)10-22-14-4-2-3-5-14/h6-7,13-14H,2-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYXSDHXUFHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CSC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

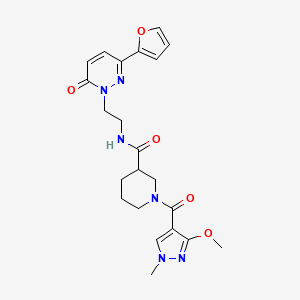
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
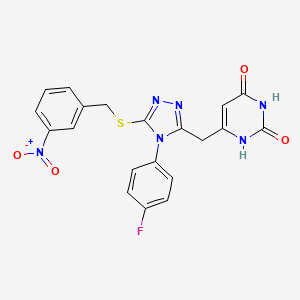
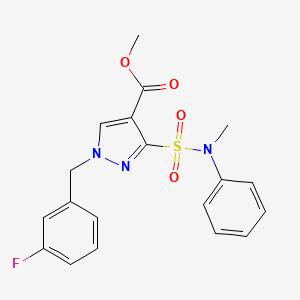
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)
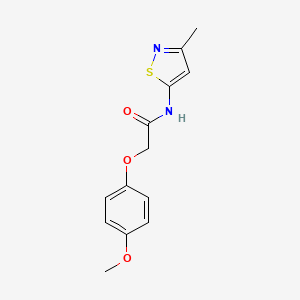
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

